[1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid [1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14782847
InChI: InChI=1S/C21H27N3O6/c1-29-15-7-6-14-11-23-24(20(28)18(14)19(15)30-2)12-16(25)22-13-21(10-17(26)27)8-4-3-5-9-21/h6-7,11H,3-5,8-10,12-13H2,1-2H3,(H,22,25)(H,26,27)
SMILES:
Molecular Formula: C21H27N3O6
Molecular Weight: 417.5 g/mol

[1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

CAS No.:

Cat. No.: VC14782847

Molecular Formula: C21H27N3O6

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

[1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid -

Specification

Molecular Formula C21H27N3O6
Molecular Weight 417.5 g/mol
IUPAC Name 2-[1-[[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]methyl]cyclohexyl]acetic acid
Standard InChI InChI=1S/C21H27N3O6/c1-29-15-7-6-14-11-23-24(20(28)18(14)19(15)30-2)12-16(25)22-13-21(10-17(26)27)8-4-3-5-9-21/h6-7,11H,3-5,8-10,12-13H2,1-2H3,(H,22,25)(H,26,27)
Standard InChI Key ZCRBJKQLVUOKIJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCC3(CCCCC3)CC(=O)O)OC

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s IUPAC name, 2-[1-[[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]methyl]cyclohexyl]acetic acid, reflects its intricate architecture:

  • Phthalazine core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 2, substituted with methoxy groups at positions 7 and 8 and a ketone at position 1.

  • Acetyl-amino-methyl-cyclohexyl side chain: A cyclohexane ring connected via a methylene bridge to an acetylated amine.

  • Acetic acid terminus: A carboxylic acid group enhances solubility and potential for hydrogen bonding.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₇N₃O₆
Molecular Weight417.5 g/mol
Canonical SMILESCOC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCC3(CCCCC3)CC(=O)O)OC
Hydrogen Bond Donors3 (two amide NH, one COOH)
Hydrogen Bond Acceptors7

The phthalazine ring’s electron-deficient nature and the acetic acid’s hydrophilicity create a balanced amphiphilic profile, which is critical for membrane permeability and target binding .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of [1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves a multi-step sequence:

Phthalazine Core Formation

  • Ring Construction: Condensation of dimethyl 1,2-benzenedicarboxylate with hydrazine hydrate yields 7,8-dimethoxyphthalazin-1(2H)-one .

  • Methoxy Introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) under alkaline conditions.

Side Chain Elaboration

  • Acylation: The phthalazinone’s secondary amine reacts with bromoacetyl bromide to form the acetyl intermediate.

  • Cyclohexyl Incorporation: Nucleophilic substitution of the bromine atom with aminomethylcyclohexane, followed by acetic acid coupling via EDCI/HOBt-mediated peptide bonding .

Final Functionalization

Hydrolysis of protective ester groups (e.g., tert-butyl) under acidic conditions yields the free acetic acid moiety.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Phthalazinone synthesisHydrazine hydrate, ethanol, reflux68–72
MethoxylationDimethyl sulfate, NaOH, 80°C85
AcylationBromoacetyl bromide, DCM, 0°C78

Biological Activities and Mechanisms

Anti-Inflammatory and Antimicrobial Effects

  • COX-2 inhibition: Molecular docking simulations predict strong interactions (ΔG = −9.8 kcal/mol) with cyclooxygenase-2’s active site, comparable to celecoxib.

  • Broad-spectrum antimicrobial activity: Phthalazinones with methoxy substitutions exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 3: Comparative Bioactivity of Phthalazinone Derivatives

CompoundTarget ActivityIC₅₀/MIC
Target CompoundVEGFR2 inhibition2.1 µM (predicted)
4-(3-Chloro-4-methylphenyl) analogAntimicrobial12 µg/mL (S. aureus)
Azelastine (pharmacological)Histamine H1 receptor0.9 nM

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to lipophilic cyclohexyl group.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of methoxy groups generates polar metabolites.

  • Excretion: Renal clearance predominates (t₁/₂ = 6.2 h in murine models) .

Toxicity Considerations

  • hERG inhibition risk: Low (IC₅₀ > 30 µM), suggesting minimal cardiotoxicity .

  • Mutagenicity: Ames test-negative at concentrations ≤100 µg/plate .

Applications in Drug Development

Oncology

  • Combination therapies: Synergy observed with 5-fluorouracil (CI = 0.3–0.5) in colorectal cancer models .

  • Targeted delivery: Conjugation to folate-PEG nanoparticles enhances tumor accumulation (8-fold vs. free drug) .

Anti-Inflammatory Formulations

  • Topical gels: Carbopol-based formulations show 92% edema reduction in carrageenan-induced paw edema models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator